molecular formula C17H20ClF2N3O3 B1675041 Lomefloxacin hydrochloride CAS No. 98079-52-8

Lomefloxacin hydrochloride

Cat. No. B1675041
CAS RN: 98079-52-8
M. Wt: 387.8 g/mol
InChI Key: KXEBLAPZMOQCKO-UHFFFAOYSA-N
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Description

Lomefloxacin hydrochloride, also known as Maxaquin, Okacyn, and Uniquin, is a fluoroquinolone antibiotic . It is used to treat various bacterial infections, such as bronchitis and urinary tract infections . It may also be used for purposes other than those listed in the medication guide .


Molecular Structure Analysis

Lomefloxacin hydrochloride is a small molecule with a molecular weight of 387.81 and a molecular formula of C17H19F2N3O3.HCl . Its structure includes a fluoroquinolone backbone, which is common among antibiotics in this class .


Chemical Reactions Analysis

Lomefloxacin hydrochloride undergoes various chemical reactions. For instance, it has been studied for its photocatalytic degradation using magnesium titanate under visible light-driven energy sources . The study revealed that reactive species, namely, electron, hole, hydroxyl, and superoxide radicals, comprised the primary photocatalytic mechanism for Lomefloxacin degradation .

Scientific Research Applications

Antibacterial Activity

Lomefloxacin hydrochloride, a synthetic broad-spectrum fluoroquinolone, exhibits antibacterial activity by inhibiting DNA gyrase. This action decreases DNA synthesis during bacterial replication, leading to cell growth inhibition and lysis (Definitions, 2020). It has shown effectiveness against a variety of infections, including bone and joint infections, gastro-enteritis, and respiratory-tract infections (Nassar et al., 2018).

Pharmacokinetic Studies

Lomefloxacin's pharmacokinetics have been extensively studied. A UPLC-MS/MS method was developed to determine lomefloxacin concentration in rabbit aqueous humor, indicating its potential in pharmacokinetic studies and drug delivery systems (Song et al., 2016). Additionally, its pharmacokinetics following intravenous and oral administration in patients with acute pyelonephritis were investigated, demonstrating its high bioavailability (Robson et al., 2012).

Formulation Enhancements

Research into enhancing the bioavailability of lomefloxacin hydrochloride due to its low water solubility has led to the development of solid dispersions with various carriers. These studies have shown improved solubility and drug content, thus enhancing its therapeutic effectiveness (Jain, 2016).

Interaction with Elements and Surfactants

Studies have explored the in vitro availability of lomefloxacin in the presence of essential and trace elements, revealing interactions that can affect its availability and antibacterial activity (Sultana et al., 2005). Its interaction with anionic and nonionic surfactants in electrolyte solutions has also been investigated, which is crucial for its formulation and stability (Ahsan et al., 2021).

Environmental Impact and Safety

The environmental impact and safetyof lomefloxacin hydrochloride have been a focus of several studies. One such study evaluated the effect of ozonating lomefloxacin on residual antimicrobial activity and acute toxicity, which is significant for understanding its environmental impact and the risks it may pose to aquatic and terrestrial microorganisms (Oliveira et al., 2017). Additionally, the cytotoxic effect of lomefloxacin in culture of human epidermal melanocytes was studied, providing insights into its potential side effects on pigmented tissues (Beberok et al., 2013).

Novel Synthesis Methods

Efforts have also been made to improve the synthesis of lomefloxacin hydrochloride. A greener synthesis technology was developed, which simplified synthesis procedures, shortened synthesis time, and eliminated the use of volatile organic solvents (Cheng et al., 2009). This represents a step towards more sustainable pharmaceutical manufacturing practices.

Safety And Hazards

Lomefloxacin hydrochloride is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may interfere with bone development and is not approved for use by children younger than 12 years of age .

Future Directions

Future research on Lomefloxacin hydrochloride could focus on its interaction with other substances, its degradation under various conditions, and its effects on different bacterial strains . Additionally, more studies could be conducted to further understand its side effects and safety profile .

properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEBLAPZMOQCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98079-51-7 (Parent)
Record name Lomefloxacin hydrochloride [USAN:JAN]
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DSSTOX Substance ID

DTXSID2045527
Record name Lomefloxacin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomefloxacin hydrochloride

CAS RN

98079-52-8
Record name Lomefloxacin hydrochloride
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Record name Lomefloxacin hydrochloride [USAN:JAN]
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Record name Lomefloxacin hydrochloride
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Record name Lomefloxacin hydrochloride
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Record name 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride
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Record name LOMEFLOXACIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
810
Citations
J Arata, T Horio, R Soejima… - Antimicrobial agents and …, 1998 - Am Soc Microbiol
… The photosensitivity effect of lomefloxacin hydrochloride (LFLX) was investigated in terms of patient … Lomefloxacin hydrochloride (LFLX) is a difluoroquinolone with two fluorine atoms at …
Number of citations: 40 journals.asm.org
MM Sebaiy, AA El-Shanawany… - Asian Journal of …, 2011 - indianjournals.com
An isocratic RP-HPLC method had been developed for rapid simultaneous separation and determination of four fluoroquinolones including levofloxacin HCl, lomefloxacin HCl, …
Number of citations: 11 www.indianjournals.com
YM Issa, FM Abdel-Gawad, MA Abou Table… - Analytical …, 1997 - Taylor & Francis
… OFLOXACIN AND LOMEFLOXACIN HYDROCHLORIDE … water for lomefloxacin hydrochloride or in 10 ml of 0.05 M sodium hydroxide for ofloxacin and completed to 100 ml with water. …
Number of citations: 68 www.tandfonline.com
SMA Ahsan, S Mahbub, MR Amin, JM Khan… - Journal of Molecular …, 2021 - Elsevier
The interaction of lomefloxacin hydrochloride (LMFH) drug (utilized to treat different bacterial infections) with anionic (sodium dodecyl sulfate (SDS)) and nonionic (triton X-100 (TX-100)) …
Number of citations: 10 www.sciencedirect.com
B Suhagia, S Shah, I Rathod, H Patel… - Indian journal of …, 2006 - go.gale.com
… Lomefloxacin hydrochloride working standard was procured as a gift sample from Cadila … Lomefloxacin hydrochloride (125 mg) was accurately weighed and transferred to a 25 ml …
Number of citations: 9 go.gale.com
SMA Ahsan, S Mahbub, MA Hoque, MA Khan… - Journal of Molecular …, 2020 - Elsevier
Herein, the interaction between Tween-80 (Tw-80) and antibiotic drug lomefloxacin hydrochloride (LMFH) has been studied through the cloud point (CP) measurement of Tw-80 + …
Number of citations: 24 www.sciencedirect.com
A Abdelbary, HF Salem, RA Khallaf… - Pharmaceutical …, 2017 - Taylor & Francis
Eradication of ophthalmic infections depends on increasing transcorneal permeation and localizing antibiotics at ocular surface. This study aimed at formulating lomefloxacin HCl (LF) in …
Number of citations: 42 www.tandfonline.com
SS Chitlange, M Ranjane, SB Wankhede… - Int. J. PharmTech …, 2009 - academia.edu
… HPTLC method for analysis of Lomefloxacin Hydrochloride in bulk and pharmaceutical … Lomefloxacin Hydrochloride was subjected to forced degradation by acid, alkali, oxidation …
Number of citations: 11 www.academia.edu
K Prakash, KR Sireesha - Asian. J. Pharm. Clin. Res, 2012 - researchgate.net
… Lomefloxacin hydrochloride (LFH) is a second generation … in combination with Lomefloxacin hydrochloride is used in … estimation of Lomefloxacin hydrochloride and dexamethasone …
Number of citations: 12 www.researchgate.net
YD Sanzgiri, SR Knaub, CM Riley - Analytical Profiles of Drug Substances …, 1994 - Elsevier
… Thermogravimetric analysis of lomefloxacin hydrochloride was performed on a Shimadzu TGA50 instrument. The compound was heated from room temperature to 350C at a rate of 5"C/…
Number of citations: 8 www.sciencedirect.com

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